1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl group at position 1 and an isopropyl group at position 3, along with an amine group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with isopropyl ketone, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Tert-butyl)-3-methyl-1H-pyrazol-5-amine
- 1-(Tert-butyl)-3-ethyl-1H-pyrazol-5-amine
- 1-(Tert-butyl)-3-phenyl-1H-pyrazol-5-amine
Comparison: Compared to its similar compounds, 1-(Tert-butyl)-3-isopropyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. The tert-butyl group also contributes to the compound’s stability and resistance to degradation.
Properties
CAS No. |
1154199-14-0 |
---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-tert-butyl-5-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-7(2)8-6-9(11)13(12-8)10(3,4)5/h6-7H,11H2,1-5H3 |
InChI Key |
KPHYFPLXRGZGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.